molecular formula C14H26O B15178847 2-(1,1-Dimethylethyl)(1,1'-bicyclopentyl)-2-ol CAS No. 94070-98-1

2-(1,1-Dimethylethyl)(1,1'-bicyclopentyl)-2-ol

Cat. No.: B15178847
CAS No.: 94070-98-1
M. Wt: 210.36 g/mol
InChI Key: UBOUZFDYGXBBHQ-UHFFFAOYSA-N
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Description

The compound identified by the European Inventory of Existing Commercial Chemical Substances number 301-798-6 is known as 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol. This compound is a bicyclic alcohol with a molecular formula of C14H26O. It is characterized by its unique structure, which includes a bicyclopentyl ring system substituted with a tert-butyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol typically involves the following steps:

    Formation of the bicyclopentyl ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl lithium or tert-butyl bromide in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by selective functional group transformations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major products are various reduced derivatives of the original compound.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

    2-(1,1-dimethylethyl)cyclohexanol: Similar structure but lacks the bicyclopentyl ring system.

    2-(1,1-dimethylethyl)phenol: Contains a phenyl ring instead of the bicyclopentyl ring system.

Uniqueness: 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol is unique due to its bicyclic structure, which imparts distinct chemical and physical properties

Properties

CAS No.

94070-98-1

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

1-tert-butyl-2-cyclopentylcyclopentan-1-ol

InChI

InChI=1S/C14H26O/c1-13(2,3)14(15)10-6-9-12(14)11-7-4-5-8-11/h11-12,15H,4-10H2,1-3H3

InChI Key

UBOUZFDYGXBBHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CCCC1C2CCCC2)O

Origin of Product

United States

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